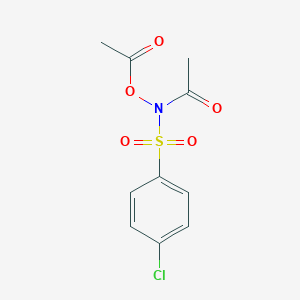

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

概要

説明

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide is a chemical compound with the molecular formula C10H10ClNO5S and a molecular weight of 291.71 g/mol . It is also known by its synonym, O-Acetyl-N-(4-chlorophenylsulfonyl)acethydroxamic acid . This compound is notable for its ability to release nitroxyl (HNO) in neutral solutions, making it a valuable tool in various scientific research applications .

準備方法

The synthesis of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide typically involves the acylation of N-hydroxyarylsulfonamides. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with N-hydroxyacetamide in the presence of a base, followed by acetylation with acetic anhydride . The reaction conditions usually involve maintaining a temperature range of 0-5°C during the addition of reagents to control the exothermic reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide undergoes several types of chemical reactions, including:

Hydrolysis: In neutral or slightly basic conditions, it can hydrolyze to release nitroxyl (HNO) and acetic acid.

Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the nitroxyl group.

Substitution: It can undergo nucleophilic substitution reactions, especially at the sulfonamide group.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents for redox reactions. The major products formed from these reactions include nitroxyl, acetic acid, and substituted sulfonamides .

科学的研究の応用

Cancer Treatment

NANAC has been noted for its potential in cancer therapy. A study identified it as one of several compounds that can downregulate BRCA1 protein levels, thereby sensitizing breast cancer cells to treatment. In vitro testing demonstrated significant activity in reducing BRCA1 levels, which is crucial for the repair of DNA double-strand breaks .

| Compound | % Activity | Concentration | B Score |

|---|---|---|---|

| NANAC | 36.52 | 4 μM | -8.86 |

This data suggests that NANAC could be a valuable candidate for enhancing the efficacy of existing cancer therapies by targeting specific molecular pathways involved in tumor growth and resistance.

Cardiovascular Applications

As a prodrug, NANAC releases nitroxyl (HNO), which is recognized for its vasorelaxant properties. This release occurs under physiological conditions, making NANAC a candidate for applications in treating cardiovascular diseases by promoting vasodilation and improving blood flow .

Case Study 1: Breast Cancer Sensitization

In recent high-throughput screening studies, NANAC was validated alongside other compounds for its ability to sensitize breast cancer cells to treatments by reducing BRCA1 levels. This was observed in both HEK293T and HeLa cell lines, indicating its potential utility in combination therapies aimed at improving patient responses to standard treatments .

Case Study 2: Cardiovascular Effects

Research into the cardiovascular effects of NANAC has shown that its nitroxyl release can significantly lower blood pressure in animal models. This effect suggests potential applications in treating conditions such as hypertension and heart failure, where vasodilation is beneficial .

作用機序

The mechanism of action of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide involves the release of nitroxyl (HNO) upon hydrolysis in neutral or slightly basic conditions . HNO is a potent vasorelaxant that acts by targeting smooth muscle cells and causing relaxation . Additionally, the compound inhibits aldehyde dehydrogenase, which plays a role in various metabolic pathways .

類似化合物との比較

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide can be compared with other nitroxyl-releasing compounds such as N,O-diacylated-N-hydroxyarylsulfonamides . While both types of compounds release HNO, this compound is unique in its specific molecular structure and the presence of the 4-chlorophenylsulfonyl group, which may influence its reactivity and biological activity . Similar compounds include:

These compounds share similar functional groups but differ in their specific chemical structures and applications.

生物活性

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide (CAS 142867-52-5) is a compound that has garnered interest due to its biological activity, particularly as a pro-drug that releases nitroxyl (HNO), a potent vasorelaxant. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is characterized by its sulfonamide structure, which contributes to its biological activity. The compound has been noted for its ability to release nitroxyl in neutral solutions, leading to various physiological effects.

The primary mechanism of action for this compound is the slow release of nitroxyl (HNO), which acts as a vasorelaxant. This process involves the following steps:

- Release of HNO : In neutral pH conditions, the compound hydrolyzes to release nitroxyl.

- Vasorelaxation : Nitroxyl induces vasodilation through activation of soluble guanylate cyclase, leading to increased levels of cyclic GMP (cGMP) in vascular smooth muscle cells.

- Inhibition of Aldehyde Dehydrogenase : The compound has been identified as a potent inhibitor of aldehyde dehydrogenase, which may contribute to its therapeutic effects and side effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study involving various substituted phenyl compounds demonstrated that similar structures showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The presence of a chlorinated phenyl group enhances lipophilicity, facilitating membrane penetration and antimicrobial efficacy.

Neuroprotective Effects

A notable application of this compound lies in neuroprotection. In vitro studies have shown that it can reverse the neurotoxic effects induced by nitric oxide (NO) in neuronal cell lines, suggesting potential uses in treating neurodegenerative conditions . This effect may be attributed to its ability to modulate oxidative stress and inflammatory responses.

Toxicological Profile

While this compound has promising biological activities, it also presents certain toxicological concerns:

- Irritation and Allergic Reactions : Exposure can lead to skin irritation and allergic reactions, including conjunctivitis and corneal inflammation .

- Environmental Toxicity : The compound is toxic to soil organisms, indicating potential environmental risks associated with its use .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study screened twelve newly synthesized chloroacetamides for antimicrobial activity against various pathogens. The results indicated that compounds with halogenated phenyl rings exhibited superior antimicrobial properties compared to non-halogenated counterparts . This underscores the importance of structural modifications in enhancing biological activity.

Case Study 2: Neuroprotection Against Oxidative Stress

In a neuroprotective study involving SK-N-SH cells subjected to ischemia-reperfusion injury, the administration of this compound significantly reduced cell death associated with oxidative stress . This finding highlights its potential role in developing therapies for ischemic brain injuries.

特性

IUPAC Name |

[acetyl-(4-chlorophenyl)sulfonylamino] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO5S/c1-7(13)12(17-8(2)14)18(15,16)10-5-3-9(11)4-6-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYBSWWLKXEDLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(OC(=O)C)S(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350910 | |

| Record name | N-(Acetyloxy)-N-(4-chlorobenzene-1-sulfonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142867-52-5 | |

| Record name | N-(Acetyloxy)-N-(4-chlorobenzene-1-sulfonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。